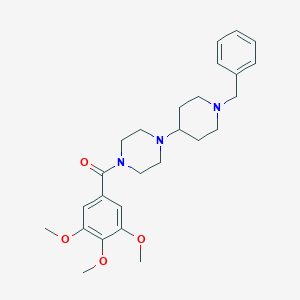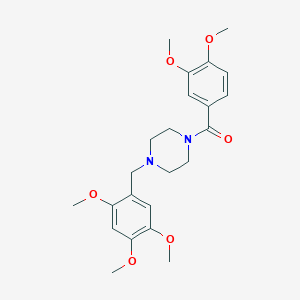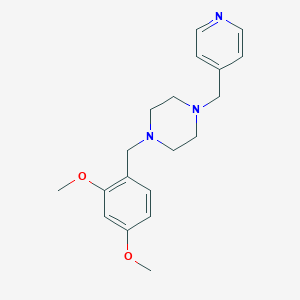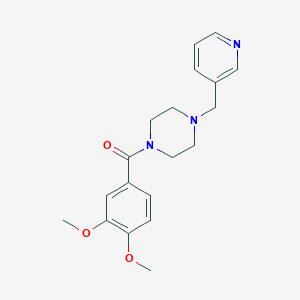![molecular formula C20H23FN2O3 B444879 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B444879.png)
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a dimethoxybenzyl group and a fluorophenyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the dimethoxybenzyl and fluorophenyl methanone groups. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Dimethoxybenzyl Group: This step often involves the alkylation of the piperazine ring with a dimethoxybenzyl halide in the presence of a base such as potassium carbonate.
Attachment of Fluorophenyl Methanone: The final step typically involves the acylation of the piperazine derivative with a fluorophenyl methanone chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. Its structural features make it a candidate for the development of new psychoactive drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin and dopamine signaling pathways, which play crucial roles in mood regulation and cognitive function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone
- [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-bromo-phenyl)-methanone
- [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-methyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C20H23FN2O3 |
|---|---|
Poids moléculaire |
358.4g/mol |
Nom IUPAC |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-5-3-4-16(19(18)26-2)14-22-10-12-23(13-11-22)20(24)15-6-8-17(21)9-7-15/h3-9H,10-14H2,1-2H3 |
Clé InChI |
DLQYCSMFDKIWSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-fluorophenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444798.png)
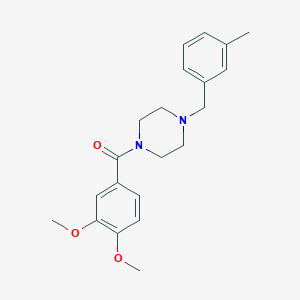
![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(3-chlorophenyl)-3-methylquinoline](/img/structure/B444801.png)
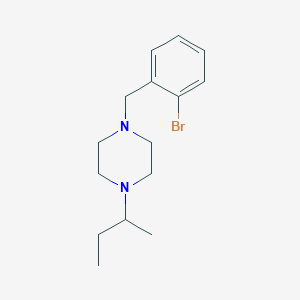
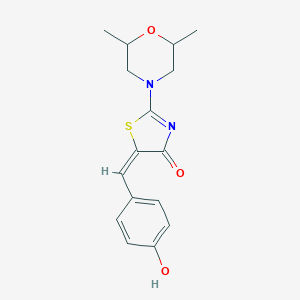
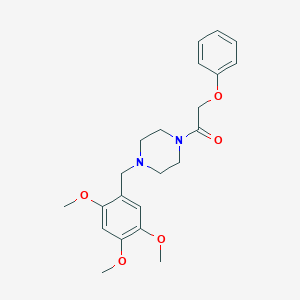

![(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B444809.png)
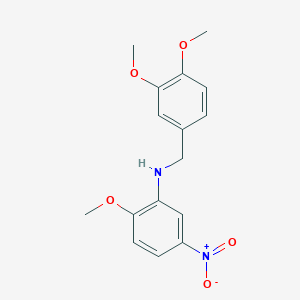
![N-(4-chlorobenzyl)-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B444812.png)
